Ethyl 1-cyclohexyl-1,3-benzodiazole-5-carboxylate
Overview
Description
Ethyl 1-cyclohexyl-1,3-benzodiazole-5-carboxylate is an organic compound with the molecular formula C16H20N2O2 and a molecular weight of 272.34 g/mol . This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-cyclohexyl-1,3-benzodiazole-5-carboxylate typically involves the condensation of 1,2-phenylenediamine with cyclohexanone, followed by esterification with ethyl chloroformate . The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the condensation reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-cyclohexyl-1,3-benzodiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
Ethyl 1-cyclohexyl-1,3-benzodiazole-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 1-cyclohexyl-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects . Additionally, it can interact with DNA and RNA, affecting cellular processes and exhibiting anticancer properties .
Comparison with Similar Compounds
Ethyl 1-cyclohexyl-1,3-benzodiazole-5-carboxylate can be compared with other benzimidazole derivatives such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
1-Cyclohexyl-1,3-benzodiazole-5-carboxylic acid: The carboxylic acid form of the compound.
1-Cyclohexyl-1,3-benzodiazole-5-carboxamide: The amide derivative of the compound.
The uniqueness of this compound lies in its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its analogs .
Properties
IUPAC Name |
ethyl 1-cyclohexylbenzimidazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-2-20-16(19)12-8-9-15-14(10-12)17-11-18(15)13-6-4-3-5-7-13/h8-11,13H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFCAXLCFMLFJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C=N2)C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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